Di(p-carboxyphenyl)isophthalate
Description
Di(p-carboxyphenyl)isophthalate is an aromatic ester derivative of isophthalic acid (1,3-benzenedicarboxylic acid), featuring two p-carboxyphenyl groups esterified at the 1- and 3-positions of the benzene ring.
Key structural attributes include:
- Molecular formula: Likely C₂₂H₁₄O₈ (estimated based on diphenyl isophthalate with two additional -COOH groups).
- Functional groups: Two ester linkages and four carboxylic acid groups, enabling diverse reactivity.
- Applications: Potential roles in advanced materials, such as metal-organic frameworks (MOFs) due to its multidentate ligand capability , or as a copolymer modifier to tune polymer properties like melting points and barrier performance .
Properties
CAS No. |
97592-40-0 |
|---|---|
Molecular Formula |
C22H14O8 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-[3-(4-carboxyphenoxy)carbonylbenzoyl]oxybenzoic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-4-8-17(9-5-13)29-21(27)15-2-1-3-16(12-15)22(28)30-18-10-6-14(7-11-18)20(25)26/h1-12H,(H,23,24)(H,25,26) |
InChI Key |
BUVUVHGGUXXLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)C(=O)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Diphenyl Isophthalate
Dimethyl Isophthalate (DMIP)
Di(p-octyloxycarbonylphenyl) Isophthalate
- Structure : Features long alkyl chains, reducing polarity.
- Properties : Reported as a pale yellow oil , contrasting with the solid-state nature of this compound.
Key Physical and Chemical Properties
Table 1: Comparative Properties of Isophthalate Derivatives
*R Value: Distance between carboxyl groups, critical for enzyme inhibition .
Key Observations:
Terephthalate (8.65 Å) is ineffective in such roles due to larger spacing.
Polymer Modification : Copolymerizing PET with isophthalate derivatives (e.g., 50% poly(ethylene isophthalate)) improves gas barrier properties by disrupting crystallinity . This compound’s additional -COOH groups could further enhance interactions in polymer matrices.
Coordination Chemistry : The compound’s four carboxylic acid groups make it a promising linker for MOFs, analogous to terephthalate-based frameworks used in hydrogen storage .
Environmental and Industrial Considerations
- Toxicity Profile : While phthalate esters like diisodecyl phthalate (DIDP) face regulatory scrutiny , this compound’s lack of alkyl chains may reduce bioaccumulation risks.
- Synthetic Versatility: Esterification with p-carboxyphenol (vs. methyl or phenyl groups) allows post-functionalization, enabling tailored materials for niche applications like chromatography or catalysis .
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